molecular formula C15H14FNO B4864839 3-(4-fluorophenyl)-N-phenylpropanamide

3-(4-fluorophenyl)-N-phenylpropanamide

Cat. No.: B4864839
M. Wt: 243.28 g/mol
InChI Key: CSHPULIXQWVGEI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-phenylpropanamide is a chemical compound of interest in medicinal chemistry and antimicrobial research. It belongs to a class of phenethylamide derivatives that have been identified as a novel scaffold for quorum sensing inhibition (QSI) . Quorum sensing is a mechanism of chemical communication used by bacteria to coordinate group behaviors, including the expression of virulence factors and biofilm formation . Interfering with this pathway represents a promising strategy for developing novel anti-infective agents that can attenuate bacterial pathogenicity without exerting the strong selective pressure of traditional antibiotics. Structurally related compounds have demonstrated potent activity against the marine pathogen Vibrio harveyi , with one close analog, N-(4-fluorophenyl)-3-phenylpropanamide, exhibiting significant inhibition of QS-regulated bioluminescence with an IC50 value of 1.1 µM . This suggests that the 4-fluorophenyl and N-phenyl propanamide structure is a critical pharmacophore for this biological activity. The presence of the fluorine atom on the phenyl ring is a common modification in drug design, often used to influence a compound's electronic properties, metabolic stability, and binding affinity . Researchers can utilize this compound as a key intermediate or template for further structure-activity relationship (SAR) studies to develop more potent QS inhibitors . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-7,9-10H,8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHPULIXQWVGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-phenylpropanamide typically involves the reaction of 4-fluorobenzoyl chloride with N-phenylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-fluorobenzoyl chloride+N-phenylpropanamidebaseThis compound\text{4-fluorobenzoyl chloride} + \text{N-phenylpropanamide} \xrightarrow{\text{base}} \text{this compound} 4-fluorobenzoyl chloride+N-phenylpropanamidebase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the amide group to an amine.

    Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity to the target, while the amide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanamide derivatives often exhibit varied biological activities depending on substituents. Key structural analogs include:

Compound Name Substituents (R1/R2) Key Features Biological Activity Source
3-(4-Fluorophenyl)-N-phenylpropanamide R1: 4-fluorophenyl; R2: phenyl Fluorine at para position Not explicitly reported N/A
3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) R1: 4-chlorophenyl, morpholine; R2: phenyl Chlorine and morpholine groups Antibacterial (S. epidermidis, 20 mm inhibition zone)
3-(4-Methoxyphenyl)-3-(4-fluorophenyl)propanamide R1: 4-methoxyphenyl, 4-fluorophenyl Methoxy and fluorine substitutions Antibacterial (synthesized via acylation)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide R1: 4-isobutylphenyl; R2: 3-chlorophenethyl Chlorine and branched alkyl chain Not specified

Key Observations :

  • Electron-Withdrawing Groups: The 4-fluorophenyl group (as in the target compound) may enhance activity compared to non-halogenated analogs due to increased electronegativity and metabolic stability .
  • Morpholine Substitution : Compound 2c (with morpholine) showed the highest antibacterial activity against S. epidermidis, suggesting that heterocyclic substituents can significantly boost efficacy .
  • Dual Aryl Substitutions : Compounds with two aryl groups (e.g., 4-methoxyphenyl and 4-fluorophenyl) demonstrated improved antibacterial activity, highlighting the importance of aromatic interactions in target binding .

Structure–Activity Relationship (SAR) in Chalcone Derivatives

For example:

Compound Substituents (Ring A/Ring B) IC50 (μM) Notes Source
2j 4-Bromo (A), 4-fluoro (B) 4.703 High electronegativity enhances activity
2h 4-Chloro (A), 4-methoxy (B) 13.82 Lower activity due to methoxy group
Cardamonin Hydroxyl groups (A), no substitution (B) 4.35 Minimal substitution maximizes potency

Implications for Propanamides :

  • Substitution at the para position with halogens (F, Cl) generally enhances activity compared to methoxy or nitro groups, aligning with trends in propanamide derivatives .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Pyrazole analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles of 4.64–10.53° between aromatic rings, suggesting moderate planarity that could influence solubility and membrane permeability .
  • Hydrogen Bonding : In N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, N–H⋯O hydrogen bonds form chain-like structures, which may enhance stability and crystallinity .

Antibacterial Activity of Propanamide Derivatives

  • Compound 2c : Exhibited a 20 mm inhibition zone against S. epidermidis, outperforming ciprofloxacin (15 mm). This highlights the role of morpholine and chlorine in disrupting bacterial membranes or enzymes .
  • Methoxy-Fluorophenyl Hybrids : 3-(4-Methoxyphenyl)-3-(4-fluorophenyl)propanamide derivatives showed moderate activity, suggesting that methoxy groups may reduce potency compared to halogens .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-fluorophenyl)-N-phenylpropanamide?

A common approach involves coupling 4-fluorophenylpropanoic acid derivatives with aniline via amide bond formation. For instance, reacting 3-(4-fluorophenyl)propanoyl chloride with aniline in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the target compound . Alternative routes may utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid intermediate. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound?

Analytical characterization should combine:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and amide linkage (δ ~6.5–7.0 ppm for NH).
  • Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 258.1).
  • X-ray crystallography : For unambiguous confirmation of stereoelectronic properties, as demonstrated in structurally analogous propanamide derivatives .

Q. What biological targets or pathways are associated with this compound?

While direct studies on this compound are limited, structurally related fluorophenyl-propanamides exhibit activity against enzymes like cyclooxygenase-2 (COX-2) or androgen receptors. For example, derivatives such as bicalutamide analogs interact with steroid hormone receptors, suggesting potential applications in hormone-dependent cancer research . Preliminary assays should include receptor-binding studies (e.g., radioligand displacement) and enzyme inhibition screens (e.g., fluorometric assays).

Advanced Research Questions

Q. How can reaction engineering improve the scalability of this compound synthesis?

Key considerations include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or acid scavengers (e.g., molecular sieves) to enhance yield.
  • Flow chemistry : Continuous-flow reactors to optimize exothermic amidation steps and reduce purification complexity .
  • Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether) and waste minimization strategies, as validated in analogous propanamide syntheses .

Q. What computational tools are suitable for predicting the bioactivity of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets such as COX-2 (PDB ID: 5KIR) or androgen receptors (PDB ID: 2PIX).
  • QSAR modeling : Train models using datasets of fluorophenyl-propanamide analogs to predict ADMET properties .
  • DFT calculations : Analyze electronic effects of the fluorine substituent on binding affinity, as demonstrated in studies of similar antiandrogens .

Q. How can researchers resolve contradictions in biological activity data for fluorophenyl-propanamide derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Validate receptor binding via SPR (surface plasmon resonance) alongside cell-based luciferase reporter assays.
  • Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., dehalogenated analogs) that may skew results .
  • Meta-analysis : Compare data across structurally validated analogs (e.g., CAS 1377961-80-2) to isolate structure-activity trends .

Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?

  • Functional group addition : Introduce sulfonamide or pyridinylmethyl groups at the N-phenyl position to improve solubility and target selectivity .
  • Bioisosteric replacement : Substitute the fluorine atom with trifluoromethyl or cyano groups to modulate metabolic stability .
  • Prodrug design : Synthesize ester or carbonate derivatives to enhance oral bioavailability, as seen in related propanamide-based therapeutics .

Methodological Notes

  • Key sources : PubChem , Acta Crystallographica , and pharmaceutical research institutes provide validated data.
  • Structural analogs : Compounds like bicalutamide (CAS 90357-06-5) and CAS 1377961-80-2 offer comparative insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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